molecular formula C5H5BrN2O2 B13458816 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid

4-bromo-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13458816
M. Wt: 205.01 g/mol
InChI Key: DCILOLXXRCFJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid functional group attached to an imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the imidazole ring. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities .

Biological Activity

4-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromo substituent at the fourth position and a carboxylic acid functional group at the second position of the imidazole ring. Its molecular formula is C6H6BrN2O2, with a molecular weight of 219.04 g/mol. The presence of the bromine atom enhances its reactivity, which is crucial for its biological interactions.

This compound interacts with various enzymes and proteins, modulating their activities. Key biochemical properties include:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can influence metabolic pathways.
  • Ligand Binding : The compound can bind to active sites on enzymes, affecting their functionality through hydrogen bonding and halogen interactions.

Cellular Effects

The compound exhibits a range of cellular effects:

  • Antibacterial and Antifungal Activity : Studies indicate that it possesses antibacterial and antifungal properties, making it a candidate for pharmaceutical applications.
  • Modulation of Cell Signaling : It can alter cell signaling pathways by inhibiting specific kinases, leading to changes in phosphorylation states of target proteins.

The molecular mechanism involves several interactions at the atomic level:

  • Binding Interactions : The compound can interact with critical amino acid residues in proteins, influencing their activity. For instance, it may form hydrogen bonds with residues in enzyme active sites .
  • Gene Expression Modulation : It has been shown to affect gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntibacterialExhibits activity against various bacterial strains.
AntifungalShows effectiveness against certain fungal pathogens.
Enzyme InhibitionInhibits specific enzymes related to metabolic processes.
Gene RegulationModulates expression of genes involved in metabolic pathways.

Case Study: Antiviral Activity

In a recent study, derivatives of imidazole compounds were tested for their antiviral properties against HIV-1 integrase (IN). The results indicated that compounds similar to this compound showed significant inhibition rates exceeding 50% against IN-LEDGF/p75 interactions, suggesting potential therapeutic applications in antiviral treatments .

Applications in Scientific Research

This compound is utilized in various fields:

  • Pharmaceutical Development : Investigated for its potential as an antimicrobial and anticancer agent.
  • Biochemical Assays : Used as a ligand in enzyme inhibition studies.
  • Material Science : Explored for applications in developing novel materials and catalysts.

Q & A

Q. Basic: What are the common synthetic routes for 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via esterification and subsequent functionalization. A reported method involves:

Methyl ester formation : Bromination of 1-methyl-1H-imidazole-2-carboxylic acid methyl ester under optimized conditions (e.g., using PBr₃ or NBS).

Amidation : Reaction of the methyl ester (CAS 864076-05-1) with ammonia in methanol at 20°C for 16 hours, yielding this compound amide with 100% conversion .
Key Data :

StepReagents/ConditionsYieldPurification
Ester synthesisPBr₃, DCM, reflux68%Silica gel column (DCM/MeOH=60:1)
AmidationNH₃/MeOH, 20°C, 16h100%Evaporation

Q. Basic: How is this compound characterized structurally?

Methodological Answer :
Characterization relies on NMR, LC-MS, and FTIR :

  • ¹H NMR (300 MHz, CDCl₃): δ 7.02 (s, 1H, imidazole-H), 4.00 (s, 3H, N-CH₃), 3.93 (s, 3H, COOCH₃) .
  • LC-MS : Observed [M+1]⁺ peaks at m/z 219/221 (C₆H₇BrN₂O₂) .
  • FTIR : Confirm carboxylic acid (1700–1680 cm⁻¹) and imidazole ring (1611 cm⁻¹) stretches.

Q. Advanced: How can conflicting NMR data for derivatives be resolved using computational modeling?

Methodological Answer :
Discrepancies in NMR shifts (e.g., unexpected splitting or δ values) can arise from tautomerism or solvent effects. To resolve:

DFT Calculations : Use Gaussian or ORCA to model molecular geometries and predict chemical shifts. Compare with experimental data.

Solvent Modeling : Apply polarizable continuum models (PCM) to account for solvent effects.

Validation : Cross-reference with crystallographic data from tools like ORTEP-3 or WinGX to confirm spatial arrangements .

Q. Advanced: What strategies optimize regioselective bromination in imidazole derivatives?

Methodological Answer :
Regioselectivity in bromination depends on:

  • Electrophilic directing groups : The carboxylic acid group at C2 directs bromination to C4 via resonance stabilization.
  • Reagent choice : N-Bromosuccinimide (NBS) in DMF favors C4 bromination over radical pathways.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., di-bromination) .

Q. Basic: What safety protocols are critical when handling brominated imidazoles?

Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

Q. Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :
The C-Br bond enables:

Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids to form biaryl imidazoles.

Buchwald-Hartwig Amination : Substitution with amines under Pd/Xantphos catalysis.
Key Considerations :

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances efficiency.
  • Solvent optimization : Use toluene/DMF mixtures for solubility and stability of intermediates .

Q. Advanced: How can stability issues (e.g., hydrolysis) of the carboxylic acid group be mitigated during storage?

Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.
  • pH control : Buffer solutions (pH 4–6) stabilize the carboxylic acid form.
  • Moisture-free environments : Use desiccants (e.g., silica gel) in storage containers .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer :

  • Enzyme inhibition : The imidazole core chelates metal ions (e.g., Zn²⁺) in enzyme active sites, useful for designing metalloprotease inhibitors.
  • Pharmacophore modification : The bromine atom enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Q. Advanced: What computational tools predict the compound’s ADMET properties?

Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Absorption : High Caco-2 permeability due to logP ~1.5.
    • Toxicity : Low Ames test risk but potential hepatotoxicity (flagged via ProTox-II).
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .

Q. Advanced: How can cyclization reactions be leveraged to synthesize fused imidazole heterocycles?

Methodological Answer :

  • Intramolecular Heck Reaction : Pd-catalyzed cyclization to form benzimidazoles.
  • Photochemical methods : UV irradiation induces [2+2] cycloaddition with alkenes.
    Example : React with 2-vinylpyridine under Pd(PPh₃)₄ catalysis to yield tricyclic derivatives .

Properties

IUPAC Name

4-bromo-1-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCILOLXXRCFJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.